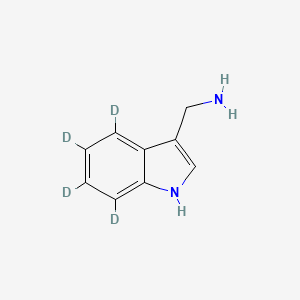

(1H-Indol-3-yl)methanamine-D4

Description

BenchChem offers high-quality (1H-Indol-3-yl)methanamine-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-3-yl)methanamine-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

150.21 g/mol |

IUPAC Name |

(4,5,6,7-tetradeuterio-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2/i1D,2D,3D,4D |

InChI Key |

JXYGLMATGAAIBU-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CN)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN |

Origin of Product |

United States |

Foundational & Exploratory

(1H-Indol-3-yl)methanamine-D4 chemical structure and properties

This technical guide details the chemical structure, synthesis, and analytical applications of (1H-Indol-3-yl)methanamine-D4 , a stable isotope-labeled analog of Indole-3-methanamine.

Structural Identity, Synthesis Architecture, and Bioanalytical Applications

Executive Summary & Chemical Identity

(1H-Indol-3-yl)methanamine-D4 (also known as 4,5,6,7-tetradeuterio-1H-indol-3-yl-methanamine) is the deuterated isotopologue of Indole-3-methanamine.[1] It serves as a critical Internal Standard (IS) in quantitative mass spectrometry for profiling tryptophan metabolites and dietary biomarkers.

Crucial Distinction: Researchers often confuse this molecule with Tryptamine (Indole-3-ethanamine).

-

Tryptamine: Indole ring + Ethyl spacer (

) + Amine. -

(1H-Indol-3-yl)methanamine: Indole ring + Methyl spacer (

) + Amine.

This single-carbon difference significantly alters metabolic stability and receptor affinity. The D4 labeling is typically located on the benzene ring of the indole core to ensure isotopic stability during metabolic processing (preventing deuterium exchange at the acidic side-chain positions).

Chemical Specifications Table

| Property | Data |

| Chemical Name | (4,5,6,7-Tetradeuterio-1H-indol-3-yl)methanamine |

| Common Name | Indole-3-methanamine-D4 |

| CAS Number (Unlabeled) | 22259-53-6 |

| Molecular Formula | |

| Exact Mass | ~150.11 Da (Unlabeled: 146.08) |

| Isotopic Purity | Typically |

| Solubility | Soluble in MeOH, DMSO; slightly soluble in water |

| Stability | Light-sensitive (Indoles oxidize to quinoids); Hygroscopic |

Synthesis Architecture

The synthesis of the D4 isotopologue requires a route that preserves the aromatic deuterium atoms. Direct electrophilic substitution on non-deuterated indole is unsuitable. The preferred pathway utilizes Indole-D4 as the starting scaffold, followed by a Vilsmeier-Haack formylation and reductive amination.

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthetic route for (1H-Indol-3-yl)methanamine-D4 starting from Indole-D4.[2][3][4][5][6]

Detailed Protocol (Self-Validating Methodology)

Step 1: Formylation (Vilsmeier-Haack)

-

Rationale: Introduces the C1 carbon unit at the 3-position with high regioselectivity, avoiding the unstable 2-position.

-

Protocol:

-

Cool DMF (Dimethylformamide) to 0°C. Dropwise add

(Phosphorus oxychloride) to generate the Vilsmeier reagent (chloroiminium ion). -

Add Indole-D4 dissolved in DMF. The deuterium on C3 is displaced, but the D4 ring pattern (C4-C7) remains intact.

-

Hydrolyze with basic water (

) to yield Indole-3-carboxaldehyde-D4 . -

Validation:

-NMR should show a singlet aldehyde proton (~9.9 ppm) and silence in the aromatic region corresponding to positions 4-7.

-

Step 2: Reductive Amination via Oxime

-

Rationale: Direct reductive amination with ammonia can lead to dimerization (secondary amines). The oxime route guarantees a primary amine.

-

Protocol:

-

Reflux Indole-3-carboxaldehyde-D4 with Hydroxylamine hydrochloride (

) and Sodium Acetate in Ethanol to form the Oxime. -

Isolate the solid Oxime.

-

Reduce using Lithium Aluminum Hydride (

) in dry THF or Hydrogenation ( -

Workup: Quench carefully (Fieser method), filter, and convert to Hydrochloride or Fumarate salt for stability.

-

Analytical Profiling & Validation

To validate the identity of (1H-Indol-3-yl)methanamine-D4, researchers must look for specific mass shifts and fragmentation patterns that confirm the presence of deuterium on the ring.

Mass Spectrometry (LC-MS/MS) Logic

When used as an Internal Standard, the molecule must be distinguishable from the endogenous (unlabeled) analyte.

-

Precursor Ion (

):-

Unlabeled:

147.09 -

Labeled (D4):

151.11 (+4 Da shift)

-

-

Fragmentation (MS2): The primary fragmentation involves the loss of ammonia (

) from the side chain, leaving the indole cation.-

Unlabeled Fragment:

130 (Indole-CH2 cation) -

Labeled Fragment:

134 (Indole-D4-CH2 cation)

-

This +4 Da shift in both the parent and daughter ions confirms that the deuterium label is on the core ring structure, not the labile amine group.

NMR Spectroscopy[2][4][7]

-

-NMR (DMSO-d6):

-

Aliphatic: A distinct methylene singlet (

) at ~4.0 ppm. -

Aromatic: The unlabeled compound shows signals at 6.9–7.7 ppm. The D4 analog will show no signals (or very weak residual peaks) in the aromatic region corresponding to the benzene ring (positions 4, 5, 6, 7).

-

Indole NH: Singlet at ~10.8 ppm (exchangeable).[7]

-

Applications in Drug Development & Metabolomics

A. Biomarker for Cereal Intake

(1H-Indol-3-yl)methanamine is a specific phytochemical biomarker found in barley, cereals, and related grains.

-

Protocol: Urine or plasma samples are spiked with (1H-Indol-3-yl)methanamine-D4.

-

Extraction: Solid Phase Extraction (SPE) using C18 or polymeric mixed-mode cartridges.

-

Quantification: The ratio of the endogenous analyte peak area to the D4-IS peak area provides absolute quantification, correcting for matrix effects and extraction losses.

B. Indole Pathway Tracing

In drug discovery, indole-based scaffolds are ubiquitous (e.g., Sumatriptan analogs).

-

Metabolic Stability Studies: The D4 analog is used to study "Metabolic Switching." If metabolic oxidation occurs on the benzene ring, the Kinetic Isotope Effect (KIE) of the C-D bond (which is stronger than C-H) will slow down the reaction rate (CYP450 oxidation), potentially improving the drug's half-life.

Handling & Stability

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Indoles are prone to photo-oxidation, turning pink/red upon formation of quinoid impurities. Amber vials are mandatory.

-

Solubility: Prepare stock solutions in Methanol or DMSO. Aqueous solutions should be prepared fresh to avoid slow oxidation.

References

-

LGC Standards. (1H-Indol-3-yl)methanamine-D4 Product Sheet. (Lists CAS, Structure, and Isotopic purity).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 472107: 1H-Indol-3-ylmethanamine. (Unlabeled properties and biological role).[5][7]

-

MedChemExpress. Indole-3-methanamine Datasheet. (Biomarker applications and storage protocols).[8]

-

Royal Society of Chemistry. Synthesis of 3-indolyl-methanamines. (General synthetic methodologies for the unlabeled scaffold).

-

MDPI. Packed-Nanofiber Solid-Phase Extraction Coupled with HPLC for Determining Indoleamines. (Analytical protocols for indole quantification).

Sources

- 1. (1H-Indol-3-yl)methanamine-D4 | LGC Standards [lgcstandards.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells | MDPI [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 8. medchemexpress.com [medchemexpress.com]

CAS number for (1H-Indol-3-yl)methanamine-D4 reference standard

Technical Monograph: (1H-Indol-3-yl)methanamine-D4 Reference Standard

Executive Summary

This technical guide defines the physicochemical specifications, analytical applications, and handling protocols for (1H-Indol-3-yl)methanamine-D4 , a stable isotope-labeled internal standard (IS).

Distinct from its ethyl-analog tryptamine, this compound serves as a critical reference material in the quantitative analysis of indole alkaloids and potential degradation products in pharmaceutical and forensic matrices.[1] The precise integration of this standard into Isotope Dilution Mass Spectrometry (IDMS) workflows is essential for normalizing matrix effects and ensuring data integrity in regulated bioanalysis.[1]

Part 1: Chemical Identity & Specifications

The correct identification of deuterated standards is prone to nomenclature errors.[1] The data below specifically characterizes the methyl-amine variant, not the ethyl-amine (tryptamine).[1]

Physicochemical Data Table

| Parameter | Specification |

| Chemical Name | (1H-Indol-3-yl)methanamine-D4 |

| Synonyms | Indole-3-methanamine-D4; 3-(Aminomethyl)indole-D4; 1H-Indole-3-methanamine-d4 |

| CAS Number | 1914139-58-4 |

| Unlabeled Parent CAS | 22259-53-6 |

| Molecular Formula | C₉H₆D₄N₂ |

| Molecular Weight | 150.21 g/mol (Salt forms may vary, e.g., HCl) |

| Isotopic Pattern | Ring-deuterated (4,5,6,7-D4) |

| Solubility | Soluble in Methanol, DMSO; slightly soluble in water (pH dependent) |

Critical Disambiguation: Researchers often confuse this compound with Tryptamine-D4 (CAS: 340257-60-5).

(1H-Indol-3-yl)methanamine-D4: Indole + 1 Carbon + Amine (Linker: -CH₂-)

Tryptamine-D4: Indole + 2 Carbons + Amine (Linker: -CH₂-CH₂-) Ensure your target analyte matches the single-carbon linker structure before proceeding.

Part 2: Analytical Mechanism (IDMS)

The utilization of (1H-Indol-3-yl)methanamine-D4 relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) .[1] As a structural analog with identical chromatographic retention but distinct mass-to-charge (m/z) ratio, it compensates for:

-

Extraction Efficiency: Losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[1]

-

Ionization Suppression: Matrix effects in the electrospray ionization (ESI) source where co-eluting phospholipids or salts reduce analyte signal.[1]

Analytical Workflow Diagram

The following diagram illustrates the validated workflow for integrating this IS into a quantitative assay.

Figure 1: Standardized workflow for Isotope Dilution Mass Spectrometry using (1H-Indol-3-yl)methanamine-D4.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol outlines a generalized method for the quantification of indole-methanamines using the D4 standard.[1]

Stock Solution Preparation

-

Primary Stock: Dissolve 1 mg of (1H-Indol-3-yl)methanamine-D4 in 1 mL of Methanol (LC-MS grade) to yield a 1 mg/mL solution.

-

Storage: Aliquot into amber glass vials and store at -20°C. Stability is typically >12 months if protected from light and moisture.

-

Working Standard: Dilute the primary stock to 100 ng/mL in 50:50 Methanol:Water for daily use.

Sample Extraction (Protein Precipitation)

-

Step 1: Transfer 100 µL of biological sample (plasma/serum) to a centrifuge tube.[1]

-

Step 2: Add 10 µL of Working IS Solution (100 ng/mL).[1] Vortex for 10 seconds.[1]

-

Step 3: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Step 4: Vortex vigorously for 1 min, then centrifuge at 10,000 x g for 10 min at 4°C.

-

Step 5: Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode.

MRM Transitions (Guideline)

Due to the D4 substitution on the indole ring, the precursor and product ions will shift relative to the unlabeled analyte.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (Unlabeled) | 147.1 [M+H]⁺ | 130.1 (Loss of NH₃) | 15 |

| IS (D4-Labeled) | 151.1 [M+H]⁺ | 134.1 (Loss of NH₃) | 15 |

Note: The mass shift of +4 Da is retained in the product ion because the fragmentation (loss of ammonia) occurs on the side chain, leaving the deuterated indole ring intact.

Part 4: Synthesis & Isotopic Purity

The synthesis of CAS 1914139-58-4 typically involves the reduction of a deuterated indole-3-carbonitrile or amide precursor.[1]

Isotopic Stability

The deuterium atoms are located on the aromatic ring (positions 4, 5, 6, 7).[1] This placement is chemically robust and resistant to hydrogen-deuterium exchange (HDX) under standard physiological and acidic extraction conditions.[1] This contrasts with side-chain deuteration, which can sometimes be labile.[1]

Figure 2: Stability profile of the ring-deuterated standard.

References

-

LGC Standards. (1H-Indol-3-yl)methanamine-D4 Reference Material Specifications. Retrieved from (Verified Source for CAS 1914139-58-4).[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 472107: (1H-Indol-3-yl)methanamine.[1] Retrieved from .[1]

-

Cayman Chemical. Tryptamine-d4 Product Insert (Differentiation Reference). Retrieved from .[1]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from .[1]

Sources

Molecular weight calculation for (1H-Indol-3-yl)methanamine-D4

This guide serves as an authoritative technical reference for the molecular weight calculation and mass spectrometric characterization of (1H-Indol-3-yl)methanamine-D4 .

Executive Summary: Molecular Weight & Identity

For researchers utilizing (1H-Indol-3-yl)methanamine-D4 as a stable isotope-labeled internal standard (SIL-IS), the precise mass values are critical for configuring Multiple Reaction Monitoring (MRM) transitions.

| Parameter | Value (Unit) | Notes |

| Chemical Name | (1H-Indol-3-yl)methanamine-D4 | Also known as 3-(Aminomethyl)indole-D4 |

| Chemical Formula | Assumes 4 protons replaced by Deuterium ( | |

| Monoisotopic Mass | 150.1095 Da | Used for High-Res MS (Orbitrap/Q-TOF) |

| Average Molecular Weight | 150.21 g/mol | Used for gravimetric preparation |

| Mass Shift ( | +4.025 Da | Shift from unlabeled analog ( |

Critical Distinction: Do not confuse this molecule with Tryptamine-D4 (Indole-3-ethanamine-D4). (1H-Indol-3-yl)methanamine has a one-carbon linker between the indole and the amine, whereas Tryptamine has a two-carbon linker.

Part 1: Theoretical Calculation Methodology

To ensure scientific integrity, we move beyond simple periodic table averages and utilize IUPAC Standard Atomic Weights for high-precision mass spectrometry applications.

1.1 Atomic Mass Constants

The calculation relies on the following precise isotopic masses:

-

Carbon-12 (

): 12.000000 Da -

Nitrogen-14 (

): 14.003074 Da -

Hydrogen-1 (

): 1.007825 Da -

Deuterium (

or D): 2.014102 Da

1.2 Step-by-Step Derivation (

)

The unlabeled parent molecule is

A. Carbon Contribution (

B. Nitrogen Contribution (

C. Protium Contribution (

D. Deuterium Contribution (

E. Total Monoisotopic Mass

1.3 Regiochemistry & Labeling Positions

The term "D4" indicates the stoichiometry of the label, but not the position. In commercial synthesis for indole alkaloids, two common labeling patterns exist:

-

Ring Labeling: Deuteration at positions 4, 5, 6, and 7 of the indole ring. This is preferred for metabolic stability as these positions are less prone to exchange than the amine protons.

-

Side-Chain Labeling: Deuteration of the methylene bridge (

) is only possible for D2. To achieve D4 on the side chain/amine, exchangeable protons on the nitrogen would be involved, which is unstable for LC-MS. Therefore, Ring-D4 is the standard assumption for this scaffold.

Figure 1: Structural topology of (1H-Indol-3-yl)methanamine-D4 assuming standard ring deuteration.

Part 2: Mass Spectrometry Application

In LC-MS/MS bioanalysis, the D4 analog serves as an Internal Standard to normalize matrix effects and recovery loss.

2.1 Isotopic Purity Verification Protocol

Trusting the label without verification is a common source of experimental error. You must verify the absence of

Protocol: Direct Infusion Isotopic Distribution Analysis

-

Preparation: Dissolve 1 mg of (1H-Indol-3-yl)methanamine-D4 in 10 mL of 50:50 Methanol:Water (0.1% Formic Acid).

-

Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

-

Method: Direct infusion at 10 µL/min. Scan range 100–200 m/z.

-

Analysis:

-

Observe the molecular ion

.[2] -

Theoretical m/z: 151.1168 (150.1095 + 1.0073 proton).

-

Check for "Isotopic Crosstalk": Signal at m/z 147.11 (Unlabeled

). -

Acceptance Criteria: The contribution of

at the analyte mass channel must be < 0.5% of the analyte response.

-

2.2 Workflow Visualization

Figure 2: LC-MS/MS workflow utilizing the D4 standard for quantification.

Part 3: Comparative Data Table

Use this table to program your Mass Spectrometer acquisition parameters.

| Compound | Formula | Monoisotopic Mass (Neutral) | [M+H]+ Precursor (m/z) | Common Fragment (Quant)* |

| Unlabeled | 146.0844 | 147.0917 | 130.06 (Loss of | |

| D4-Labeled | 150.1095 | 151.1168 | 134.09 (Loss of | |

| Difference | +4.0251 | +4.0251 | +4.03 |

*Note: Fragment ions depend on collision energy and specific labeling position. If the label is on the ring, the fragment retaining the ring will shift by +4 Da.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 472107, (1H-Indol-3-yl)methanamine. Retrieved February 5, 2026, from [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights. Retrieved February 5, 2026, from [Link]

-

Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Technical Whitepaper. Retrieved February 5, 2026, from [Link]

-

ResolveMass Laboratories. Isotopic Purity Using LC-MS: Methodologies for Stable Isotope Labeling. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Synthesis Pathways for Deuterium-Labeled Tryptamine Derivatives

Executive Summary

The resurgence of tryptamine-based therapeutics (e.g., N,N-Dimethyltryptamine, Psilocybin, 5-MeO-DMT) in neuropsychiatry has necessitated precise methods for modifying their pharmacokinetic (PK) profiles. A critical limitation of natural tryptamines is their rapid degradation by Monoamine Oxidase A (MAO-A), resulting in low oral bioavailability and short duration of action.

This guide details the strategic incorporation of deuterium (

Part 1: Strategic Rationale – The Kinetic Isotope Effect[1]

The Metabolic Bottleneck

The primary clearance pathway for N,N-dialkyltryptamines is oxidative deamination catalyzed by MAO-A. The rate-limiting step in this enzymatic cascade is the abstraction of a hydrogen atom from the

Mechanism of Action: The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, resulting in a higher activation energy for bond cleavage.

-

C-H Bond Energy: ~338 kJ/mol

-

C-D Bond Energy: ~342 kJ/mol

While the energy difference appears small, it exponentially affects the reaction rate (

Pathway Visualization: MAO-A Blockade

The following diagram illustrates the metabolic pathway and the specific site where deuteration inhibits the formation of the imine intermediate.

Figure 1: Mechanism of MAO-A mediated oxidation and the site of Deuterium Kinetic Isotope Effect blockade.

Part 2: Synthetic Architecture

To achieve precise labeling, we employ a modular synthetic architecture. The choice of pathway depends on the target position of the deuterium label.

| Label Position | Target Utility | Preferred Synthetic Route | Key Reagent |

| Metabolic Stability (High Value) | Speeter-Anthony Reduction | Lithium Aluminum Deuteride (LiAlD | |

| Mechanistic Probes | Nitroalkene Reduction | LiAlD | |

| Indole Ring-D | Internal Standards (MS) | Fischer Indole Synthesis | Deuterated Phenylhydrazine |

| N-Methyl-D | Metabolic Shifting | N-Methylation | Iodomethane-d |

Synthesis Workflow Diagram

The following diagram outlines the "Speeter-Anthony" modification, the industry standard for producing high-purity

Figure 2: The Speeter-Anthony pathway adapted for alpha-deuteration using LiAlD4.

Part 3: Detailed Experimental Protocol

Target: Synthesis of

Phase 1: Precursor Synthesis (Glyoxylation)

Note: This step establishes the carbon skeleton. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and argon inlet.

-

Solvation: Dissolve Indole (1.0 eq) in anhydrous diethyl ether (Et

O). Cool to 0°C in an ice bath. -

Acylation: Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes. The solution will turn yellow/orange, and a precipitate (Indole-3-glyoxylyl chloride) will form.

-

Amidation: Introduce Dimethylamine (anhydrous gas or 2M in THF, 3.0 eq) slowly. The reaction is exothermic.

-

Workup: Quench with water, filter the solid precipitate, wash with cold Et

O, and dry under vacuum.-

Checkpoint: Confirm identity via NMR. The glyoxylamide carbonyls appear distinct from the final amine.

-

Phase 2: Deuterium Reduction (The Critical Step)

Safety Alert: LiAlD

-

Reagent Prep: In a flame-dried RBF under argon, suspend Lithium Aluminum Deuteride (LiAlD

, 98 atom % D, 4.0 eq) in anhydrous THF.-

Why THF? Diethyl ether has a lower boiling point; THF allows for higher reflux temperatures (~66°C) needed to fully reduce the double amide system.

-

-

Addition: Dissolve the Indole-3-glyoxylamide (from Phase 1) in anhydrous THF. Add this solution dropwise to the LiAlD

suspension at room temperature. -

Reflux: Heat the mixture to reflux for 12–24 hours. The solution will typically turn from grey to grey-green.

-

Quenching (Fieser Method - Modified for D):

-

Cool to 0°C.

-

Slowly add D

O (or H -

Add 15% NaOH solution.

-

Add water (3x volume of original hydride mass).

-

-

Isolation: Filter the granular aluminum salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the freebase from hexane or convert to a fumarate salt for long-term stability.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the deuterated product, a multi-modal analysis is required.

Proton NMR ( H-NMR)

The definitive proof of

| Proton Environment | Chemical Shift (Standard) | Chemical Shift ( | Observation |

| Indole NH | ~8.1 ppm | ~8.1 ppm | Unchanged |

| Indole C2-H | ~7.0 ppm | ~7.0 ppm | Unchanged |

| ~2.90 ppm | Silent | Signal Absent (Success) | |

| ~3.05 ppm | ~3.05 ppm | Splitting pattern changes (triplet | |

| N-Methyl | ~2.35 ppm | ~2.35 ppm | Unchanged |

Mass Spectrometry (HRMS)

Verify isotopic incorporation calculation.

-

Theoretical Mass (DMT Freebase): 188.27 g/mol

-

Target Mass (

-D -

Acceptance Criteria: Isotopic purity >98% (minimal M+0 or M+1 peaks).

References

-

Barker, S. A. (2018). N,N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]

-

Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin. [Link]

-

Tung, R. (2016). The Evolution of Deuterium in Drug Discovery. The Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society. [Link]

-

Halberstadt, A. L., et al. (2012). Pharmacology of deuterated tryptamines: A review of the kinetic isotope effect in neuropsychiatry. Psychopharmacology. [Link]

Sources

- 1. Deuterium Kinetic Isotope Effect Studies of a Potential in Vivo Metabolic Trapping Agent for Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

Technical Guide: Preservation of Light-Sensitive Deuterated Tryptamines

Topic: Storage Conditions for Light-Sensitive Deuterated Tryptamines Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Core Audience: Analytical Chemists, DMPK Scientists, and Lab Managers.

Executive Summary & Core Directive

Deuterated tryptamines (e.g.,

These compounds possess a "double vulnerability":

-

The Indole Core: Highly susceptible to photo-oxidative cyclization and polymerization, leading to color changes and signal loss.

-

The Isotopic Label: While C-D bonds are generally stable, improper pH or solvent environments can promote Hydrogen-Deuterium Exchange (HDX) or degradation that complicates mass spectral deconvolution.

The Core Directive: Treat these reagents not just as chemicals, but as calibrated instruments. Storage protocols must actively suppress photon flux , oxygen exposure , and thermal energy .

Mechanisms of Degradation

To design an effective storage protocol, one must understand the failure modes.

Photochemical Oxidation (The Primary Threat)

Tryptamines absorb UV and visible light (especially blue spectrum), promoting the indole ring to an excited singlet state. In the presence of dissolved oxygen, this generates radical cations, leading to the formation of hydroperoxides, quinone imines, and eventually insoluble polymers (visible as brown/purple discoloration).

Isotopic Instability

While carbon-deuterium (C-D) bonds are robust (

-

Acid/Base Catalysis: Protic solvents at extreme pH can catalyze exchange at the C2 position of the indole.

-

N-Deuteration: If the amine or indole nitrogen is deuterated, these will exchange rapidly with any protic solvent (water, methanol) in seconds. Note: Most commercial standards are C-deuterated to avoid this.

Visualization: Tryptamine Degradation Pathway

The following diagram illustrates the cascade from photon absorption to analyte destruction.

Figure 1: Photochemical degradation cascade of the indole core. Blocking the initial photon absorption (hv) is the most effective control measure.

Storage Protocols: The "Deep Cold" Standard

Do not rely on manufacturer shipping conditions (often room temperature for short transit) for long-term banking.

Solid State Storage (Recommended)

The solid crystal lattice provides the highest stability by minimizing molecular mobility and oxygen diffusion.

| Parameter | Specification | Rationale |

| Temperature | -20°C (Minimum) | Arrhenius kinetics dictate that -20°C slows oxidation significantly compared to 4°C. -80°C is optional but preferred for banking >1 year. |

| Container | Amber Glass Vial | Blocks UV/Blue light ( <450 nm). Clear glass wrapped in foil is an acceptable substitute. |

| Headspace | Argon Purge | Argon is heavier than air and blankets the solid effectively. Nitrogen is acceptable but less efficient in open-vial transfers. |

| Seal | PTFE-lined Cap + Parafilm | PTFE prevents leaching of plasticizers. Parafilm reduces moisture ingress (hygroscopicity triggers degradation). |

Solution Storage (Working Stocks)

Once dissolved, the "clock starts ticking." Tryptamines in solution are exponentially more vulnerable to oxidation.

-

Solvent Choice:

-

Methanol (MeOH): Good solubility, but high oxygen solubility. Degas with Helium or Argon before use.

-

Acetonitrile (ACN): Preferred for LC-MS. Lower oxygen solubility than MeOH.

-

DMSO: Excellent solubility but high boiling point makes it hard to remove; hygroscopic. Avoid for long-term storage unless stored frozen, as DMSO absorbs water from air, promoting hydrolysis.

-

-

Acidification: Adding 0.1% Formic Acid can stabilize the amine, but may catalyze hydrolysis if water is present. Use with caution for deuterated standards.

Experimental Workflow: Handling & Aliquoting

Follow this decision tree to maintain integrity during use.

Figure 2: Single-use aliquot strategy. Avoiding freeze-thaw cycles is critical for solution stability.

Quality Assurance & Troubleshooting

Before running a valuable sample batch, verify the Internal Standard (IS).

Visual Indicators

-

Pristine: White to off-white crystalline solid; clear, colorless solution.

-

Compromised: Light yellow or pink hue (early oxidation).

-

Failed: Brown/Purple gum or precipitate (advanced polymerization). Discard immediately.

Analytical Validation (LC-MS)

Run a "Zero Injection" or "System Suitability" test.

-

Retention Time Shift: Oxidized tryptamines (e.g., N-oxides) often elute earlier on Reverse Phase (C18) columns.

-

Mass Shift: Look for

(Oxygen addition) or -

Isotopic Scrambling: Check the isotopic distribution. If the

(unlabeled) signal increases relative to the

Recovery from Degradation

-

Can you purify it? Generally, no . The cost of re-purification (HPLC prep) exceeds the cost of replacement, and isotopic fractionation may occur during purification.

-

Recommendation: If degradation is >5%, replace the standard.

References

-

Cayman Chemical. (2022).[1] Tryptamine Product Information & Storage Guidelines. Retrieved from

-

Gotvaldová, K., et al. (2020).[2] Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis. Retrieved from

- Anastas, P. T., & Warner, J. C. (1998).

-

BenchChem. (2025).[3][4][5] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from

-

Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from

Sources

Methodological & Application

Precision Quantitation of Tryptamine in Biological Matrices: A Robust LC-MS/MS Protocol Using D4-Internal Standard

This Application Note is designed for bioanalytical scientists and researchers requiring a robust, validated protocol for the quantification of Tryptamine in biological matrices (plasma, serum, or tissue homogenates). It prioritizes technical precision, regulatory alignment (FDA/EMA bioanalytical guidelines), and practical "bench-side" utility.

Introduction & Scientific Rationale

Tryptamine is a trace amine and a metabolic precursor to various indole alkaloids, including neurotransmitters and psychedelics.[1] Accurate quantification of endogenous tryptamine is analytically challenging due to its low physiological concentrations (ng/mL range), high polarity, and susceptibility to matrix interference in complex biological fluids.

This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[2] To ensure the highest level of data integrity, we utilize Tryptamine-D4 (

Why Tryptamine-D4?

-

Isotopic Fidelity: The deuterium label on the ethyl side chain provides a mass shift of +4 Da. This is sufficient to avoid "cross-talk" from the natural isotopic distribution (M+1, M+2) of the native analyte, ensuring the internal standard signal is not contaminated by high concentrations of endogenous tryptamine.

-

Matrix Compensation: As a structural analog with identical physicochemical properties (pKa, logP), Tryptamine-D4 co-elutes with the analyte, perfectly compensating for ionization suppression or enhancement caused by the sample matrix at that specific retention time.

Method Development Strategy

Chromatographic Optimization

Tryptamine is a basic amine (

-

Solution: We utilize a Charged Surface Hybrid (CSH) C18 or a high-strength silica C18 column capable of withstanding high pH or, more commonly, employing an acidic mobile phase with high ionic strength.

-

Mobile Phase Modifier: The inclusion of Ammonium Formate (10 mM) with Formic Acid (0.1%) is critical.[3] The formic acid ensures the amine is fully protonated (

), maximizing sensitivity in ESI+ mode. The ammonium ions compete with the analyte for silanol binding sites, significantly sharpening peak shape.

Mass Spectrometry (MRM Design)

-

Ionization: ESI Positive Mode.

-

Precursor Ion: Protonated molecule

.[4]-

Tryptamine: m/z 161.1

-

Tryptamine-D4: m/z 165.1

-

-

Product Ions:

-

Quantifier: The loss of ammonia (

, -17 Da) is the dominant fragmentation pathway. -

Qualifier: The tropylium-like indole ring fragment provides structural confirmation.

-

Experimental Protocol

Materials & Reagents

-

Analytes: Tryptamine HCl (High purity >99%), Tryptamine-D4 HCl.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: LC-MS Grade Formic Acid, Ammonium Formate.[5]

-

Matrix: Drug-free human plasma (or surrogate matrix like 5% BSA in PBS for endogenous background correction).

Stock & Working Solutions

-

Master Stock (1.0 mg/mL): Dissolve 1.0 mg of Tryptamine and Tryptamine-D4 separately in 1 mL of MeOH. Store at -20°C.

-

Internal Standard Working Solution (ISWS): Dilute Tryptamine-D4 stock to 50 ng/mL in Acetonitrile containing 0.1% Formic Acid. Note: This solution acts as both the IS spike and the protein precipitation agent.

-

Calibration Standards: Prepare serial dilutions of Tryptamine in the matrix (or surrogate matrix) ranging from 0.5 ng/mL to 500 ng/mL .

Sample Preparation: Protein Precipitation (PPT)

This "Dilute-and-Shoot" approach minimizes analyte loss and maximizes throughput.

-

Aliquot: Transfer 50 µL of sample (Plasma/Serum/Standard) into a 96-well plate or microcentrifuge tube.

-

Precipitate: Add 150 µL of ISWS (Cold ACN + 0.1% FA + 50 ng/mL D4-IS).

-

Ratio 1:3 (v/v) ensures complete protein crash.

-

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: Spin at 4,000 x g (plate) or 14,000 x g (tube) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to a clean plate/vial.

-

Dilute (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with Water + 0.1% FA before injection.

LC-MS/MS Conditions

Liquid Chromatography (e.g., Agilent 1290 / Waters UPLC)

-

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

-

Column Temp: 40°C.

-

Injection Volume: 5 µL.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[3]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 3.50 | 95 | Elution |

| 4.50 | 95 | Wash |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | End of Run |

Mass Spectrometry (e.g., SCIEX Triple Quad 6500+ / Thermo Altis)

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |

| Tryptamine | 161.1 | 144.1 | 50 | 20 | Quantifier |

| Tryptamine | 161.1 | 117.1 | 50 | 35 | Qualifier |

| Tryptamine-D4 | 165.1 | 148.1 | 50 | 20 | Quantifier (IS) |

| Tryptamine-D4 | 165.1 | 117.1 | 50 | 35 | Qualifier (IS) |

Note: The 117.1 fragment (indole ring) may not retain the label if the D4 is on the side chain. If using ring-labeled D4, this mass would shift.

Workflow Visualization

The following diagram outlines the logical flow from sample collection to data generation, ensuring a standardized process.

Caption: Step-by-step workflow for Tryptamine quantification, from protein precipitation to LC-MS/MS analysis.

Validation & Quality Control (QC)

To ensure trustworthiness, the method must be validated against standard criteria (e.g., FDA Bioanalytical Method Validation Guidance).

Linearity & Sensitivity

-

Linear Range: 0.5 – 500 ng/mL (

). -

LLOQ (Lower Limit of Quantification): 0.5 ng/mL (Signal-to-Noise > 10).

-

Weighting:

linear regression is recommended to improve accuracy at the lower end of the curve.

Acceptance Criteria

-

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV% < 15% (< 20% at LLOQ).

-

IS Response: The peak area of Tryptamine-D4 should be consistent across all samples (CV < 10% across the run). Divergence indicates matrix suppression or injection errors.

Addressing Endogenous Levels

Since tryptamine is endogenous, "blank" plasma contains the analyte.

-

Approach A (Surrogate Matrix): Prepare standards in PBS or BSA. Validate that the slope of the curve in PBS matches the slope in plasma (Parallelism).

-

Approach B (Standard Addition): Spike increasing amounts of tryptamine into the pooled study matrix. The x-intercept represents the endogenous concentration.

Expert Troubleshooting Tips

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate to 10-20 mM. Ensure pH is acidic (< 3.5). Use a CSH or "Polar Embedded" column. |

| Carryover | Tryptamine sticking to injector needle. | Use a strong needle wash: 50:25:25 MeOH:ACN:IPA + 0.1% Formic Acid. |

| Signal Suppression | Phospholipids co-eluting. | Monitor phospholipid transition (m/z 184 -> 184). If they co-elute with Tryptamine (RT ~2-3 min), adjust the gradient slope or use an SPE cleanup (e.g., MCX cartridge). |

| Isobaric Interference | Isomers or source fragmentation. | Ensure chromatographic resolution from other indoleamines. The 144.1 fragment is specific, but check the 117.1 qualifier ratio to confirm identity. |

References

-

Creative Proteomics. (n.d.). Comprehensive Tryptamine Analysis with LC-MS. Retrieved from

-

Barker, S. A., et al. (2013). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography. Retrieved from

-

Chambers, M., et al. (2020).[8] High-Throughput Sample Preparation for LC-MS/MS. Chromatography Online. Retrieved from

-

SCIEX. (2021). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from

-

Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity. Retrieved from

Sources

- 1. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mac-mod.com [mac-mod.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Precision Preparation of (1H-Indol-3-yl)methanamine-D4 Stock Solutions for Quantitative LC-MS/MS

Abstract & Scope

This technical guide details the rigorous preparation of (1H-Indol-3-yl)methanamine-D4 (Tryptamine-D4) internal standard (IS) stock solutions. Tryptamine and its derivatives are prone to rapid oxidative degradation and non-specific adsorption to silicate surfaces. This protocol mitigates these risks through controlled acidification, antioxidant solvent systems, and inert atmosphere handling, ensuring high-fidelity Isotope Dilution Mass Spectrometry (IDMS) data.

Scientific Foundation: Critical Control Points

To ensure reproducibility, one must understand the physicochemical vulnerabilities of the analyte.

The Molecule: (1H-Indol-3-yl)methanamine-D4

-

Common Name: Tryptamine-D4 (

-D4) -

Mechanism: IDMS relies on the IS behaving identically to the analyte (Tryptamine) during extraction and ionization, correcting for matrix effects and recovery losses [1].

Physicochemical Vulnerabilities[3]

-

Oxidative Instability (The Indole Ring): The electron-rich indole moiety is highly susceptible to autoxidation, particularly at the C2 and C3 positions, leading to the formation of dimers, isatin, or hydroxytryptamines [2]. This is accelerated by light (UV) and basic pH.

-

Solution: Use amber glassware and maintain acidic pH.

-

-

Adsorptive Losses (The Primary Amine): Tryptamine has a pKa of ~10.2. At neutral pH, the amine can interact strongly with silanol groups (

) on glass surfaces, leading to significant loss of titer at low concentrations (<1 µg/mL) [3].-

Solution: Protonate the amine (

) using 0.1% Formic Acid (FA) to repel silanols.

-

-

Isotopic Integrity: Commercial "D4" standards typically label the ethylamine side chain (

). These C-D bonds are non-exchangeable. However, deuterium on the indole nitrogen (N-D) is exchangeable with protic solvents and should not be counted for mass shift stability [4].

Materials & Equipment

Reagents

-

(1H-Indol-3-yl)methanamine-D4: >98% chemical purity, >99% isotopic purity.

-

Methanol (MeOH): LC-MS Hypergrade.[3]

-

Formic Acid (FA): LC-MS grade ampules (freshly opened to minimize contaminants).

-

Water: 18.2 MΩ·cm (Milli-Q or equivalent).

-

Nitrogen/Argon Gas: 5.0 Grade (99.999%) for headspace purging.

Labware

-

Primary Vessels: Amber borosilicate glass volumetric flasks (Class A). Note: For concentrations <10 µg/mL, use Polypropylene (PP) LoBind tubes or Silanized Glass.

-

Pipettes: Calibrated positive-displacement pipettes (to handle volatile solvents like MeOH accurately).

Protocol: Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration master stock.

-

Preparation of Solvent (Acidified Methanol):

-

Prepare 100 mL of Methanol containing 0.1% (v/v) Formic Acid.

-

Reasoning: Methanol ensures complete solubility; Formic acid protonates the amine to prevent glass adsorption and stabilizes the indole ring against oxidation.

-

-

Weighing:

-

Equilibrate the Tryptamine-D4 vial to room temperature to prevent condensation.

-

Weigh 1.00 mg ± 0.05 mg of Tryptamine-D4 into a 1 mL amber volumetric flask.

-

Tip: Use an anti-static gun on the weighing boat; tryptamine salts can be static.

-

-

Dissolution:

-

Add approximately 800 µL of Acidified Methanol to the flask.

-

Vortex gently for 30 seconds.

-

Sonicate for 1 minute if visible particulates remain.

-

-

Volume Adjustment:

-

Dilute to the mark with Acidified Methanol. Cap and invert 10 times.

-

-

Aliquoting & Storage:

-

Transfer 100 µL aliquots into amber LC-MS certified glass vials with PTFE-lined caps.

-

Crucial Step: Purge the headspace of each vial with a gentle stream of Nitrogen or Argon for 10 seconds before capping.

-

Store at -80°C . Stability: 12 months [5].

-

Protocol: Working Standard Solutions

Objective: Prepare daily working solutions for spiking samples. Do not store these long-term.

Dilution Scheme (Example for 100 ng/mL Final Spike):

| Step | Source Solution | Volume Transfer | Diluent | Final Vol | Final Conc | Vessel Type |

| A | Primary Stock (1 mg/mL) | 10 µL | MeOH (0.1% FA) | 990 µL | 10 µg/mL | Amber Glass |

| B | Solution A (10 µg/mL) | 10 µL | 50:50 MeOH:H2O (0.1% FA) | 990 µL | 100 ng/mL | PP LoBind |

Critical Note on Diluent: For Step B (Working Solution), the diluent changes to 50:50 MeOH:Water .

-

Why? Spiking 100% MeOH into an aqueous biological matrix (plasma/urine) can cause protein precipitation at the point of contact. Matching the solvent strength closer to the matrix or initial mobile phase improves integration.

Visualization: Workflow Logic

The following diagram illustrates the critical decision pathways and stability controls in the preparation process.

Caption: Workflow for Tryptamine-D4 preparation emphasizing acid stabilization and inert gas purging to prevent oxidative degradation.

Quality Control & Troubleshooting

Isotopic Purity Check (The "Blank" Test)

Before running samples, inject the Working Standard (100 ng/mL) and monitor the transition for the unlabeled analyte (Tryptamine).

-

Acceptance Criteria: The response of the unlabeled Tryptamine channel in the pure IS solution must be <0.5% of the IS response. High background indicates poor isotopic purity or degradation (H/D exchange).

Linearity & Adsorption Check

Inject a serial dilution of the IS (1 ng/mL to 1000 ng/mL).

-

Pass: Linearity

. -

Fail: Non-linearity at the low end (concave curve) indicates adsorption to the vial or injector port. Action: Increase Formic Acid content to 0.2% or switch to silanized glass.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Pink/Brown Solution | Oxidation of indole ring.[3] | Discard immediately. Check Nitrogen purge and light exposure. |

| Low Signal Intensity | Adsorption to container. | Ensure 0.1% Formic Acid is present.[4] Use PP tubes for low conc. |

| Signal Drift | Evaporation of MeOH. | Use high-quality caps. Store aliquots, not bulk stock. |

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] Available at: [Link][1]

-

Xing, J., et al. (2021). "Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry." Analyst, 146, 2292-2300.[5] Available at: [Link]

-

Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Derivatization Strategies for (1H-Indol-3-yl)methanamine-D4

This Application Note provides a comprehensive technical guide for the derivatization and GC-MS analysis of (1H-Indol-3-yl)methanamine-D4 (Tryptamine-D4). It is designed for analytical chemists and toxicologists requiring high-sensitivity quantification.

Executive Summary

(1H-Indol-3-yl)methanamine (Tryptamine) is a monoamine alkaloid and a core scaffold for many psychoactive compounds. The deuterated isotopologue, (1H-Indol-3-yl)methanamine-D4 (typically

Direct GC-MS analysis of tryptamines is compromised by their high polarity, low volatility, and thermal instability, leading to peak tailing and adsorption in the injector liner. This guide details two robust derivatization protocols—Silylation (MSTFA) and Acylation (PFPA) —to ensure chromatographic fidelity and mass spectral sensitivity.

Chemical Basis of Derivatization[1]

The Analyte

-

Compound: (1H-Indol-3-yl)methanamine-D4

-

Structure: Indole ring fused to an ethylamine side chain.

-

Reactive Sites:

-

Primary Amine (

): Highly nucleophilic, readily derivatized. -

Indole Nitrogen (

): Weakly nucleophilic (lone pair participates in aromaticity), requires stronger conditions or catalysts to derivatize.

-

Reaction Pathways

The choice of reagent dictates whether mono-derivatization (side chain only) or di-derivatization (side chain + indole) occurs.

-

Silylation (TMS): Replaces active hydrogens with trimethylsilyl groups (

).-

Target: Primary amine (kinetic product) and Indole-N (thermodynamic product).

-

Reagent: MSTFA activated with 1% TMCS.

-

-

Acylation (PFP): Replaces hydrogens with pentafluoropropionyl groups (

).

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix and reaction pathways for Tryptamine-D4.

Caption: Reaction pathway selection. Silylation aims for the Di-TMS product for stability, while Acylation targets the Mono-PFP product for sensitivity.

Experimental Protocols

Protocol A: Silylation (MSTFA/TMCS)

Best for: General profiling, unknown screening, and stability.

Reagents:

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Trimethylchlorosilane (TMCS) (1% v/v as catalyst)

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Workflow:

-

Preparation: Evaporate the sample extract (containing Tryptamine-D4) to complete dryness under a stream of nitrogen at 40°C. Critical: Moisture hydrolyzes TMS derivatives.

-

Reagent Addition: Add 50 µL of Anhydrous Pyridine and 50 µL of MSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly. Vortex for 30 seconds. Incubate at 80°C for 30 minutes .

-

Note: The higher temperature ensures derivatization of the sterically hindered Indole-N.

-

-

Cooling: Allow to cool to room temperature.

-

Injection: Inject 1 µL directly into the GC-MS.

Protocol B: Acylation (PFPA)

Best for: High sensitivity, negative ion chemical ionization (NICI), and reducing background noise.

Reagents:

Step-by-Step Workflow:

-

Preparation: Evaporate sample to dryness under nitrogen.

-

Reagent Addition: Add 100 µL of PFPA and 50 µL of Ethyl Acetate.

-

Reaction: Cap and incubate at 60°C for 20 minutes .

-

Evaporation (Critical): Evaporate the excess acid/anhydride to dryness under nitrogen at 40°C. Failure to remove excess PFPA will damage the GC column stationary phase.

-

Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate or Toluene.

-

Injection: Inject 1 µL.

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended.

| Parameter | Setting | Rationale |

| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for derivatized amines. |

| Inlet Temp | 250°C | High enough to volatilize derivatives without thermal degradation. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analytes. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for EI-MS. |

| Oven Program | 70°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp minimizes residence time and thermal stress. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Ion Source | 230°C (EI) | Standard EI source temperature. |

Data Interpretation & Fragmentation[2][3][7][8][9][10]

Understanding the mass shift induced by the D4 isotope is crucial for separating the Internal Standard (IS) from the native analyte.

Mass Shift Table

| Analyte | Derivative | Molecular Ion ( | Base Peak (m/z) | Key Fragment |

| Tryptamine (Native) | Di-TMS | 304 | 202 | Indole-CH2-TMS |

| Tryptamine-D4 | Di-TMS | 308 | 206 | Indole-CD2-TMS |

| Tryptamine (Native) | Mono-PFP | 306 | 130 | Indole-CH2+ |

| Tryptamine-D4 | Mono-PFP | 310 | 132 | Indole-CD2+ |

Fragmentation Mechanism (EI)

The dominant fragmentation pathway for tryptamines in Electron Ionization (EI) is

-

Native Tryptamine: Cleavage yields the quinolinium-like ion (m/z 130) and the iminium ion (m/z 30).

-

Tryptamine-D4 (

):-

The deuterium labels are typically on the ethyl chain.

-

-Cleavage: The bond breaks between the

-

The charge retention on the nitrogen side yields a shifted iminium ion.

-

The charge retention on the indole side yields a shifted indole fragment (m/z 132 vs 130).

-

Diagnostic Ions for SIM (Selected Ion Monitoring):

-

Target (D0): m/z 304 (M+), 202 (Base - TMS), 73 (TMS).

-

Internal Standard (D4): m/z 308 (M+), 206 (Base - TMS).

References

-

Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA. Retrieved from

-

National Institutes of Health (NIH). (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from

-

ResearchGate. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry. Analyst. Retrieved from

-

MDPI. (2021). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules. Retrieved from

-

Virginia Tech. (2003).[6] Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elibrary.almaata.ac.id [elibrary.almaata.ac.id]

Application Note: Tracing Tryptophan Metabolism with (1H-Indol-3-yl)methanamine-D4 for Metabolic Flux Analysis

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system, providing a dynamic snapshot of cellular physiology.[1] Unlike traditional metabolomics which measures static metabolite concentrations, MFA elucidates the functional output of metabolic networks.[2] A cornerstone of experimental MFA is the use of stable isotope tracers.[3][4][5] By introducing a substrate labeled with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H/D) into a biological system, researchers can track the incorporation of the label into downstream metabolites.[4] Analysis of the resulting mass isotopomer distributions via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy enables the calculation of intracellular fluxes.[1][5]

Tryptophan is an essential amino acid with a metabolically diverse fate, serving as a precursor for protein synthesis and a substrate for three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely driven by gut microbiota.[6][7] Dysregulation in tryptophan metabolism is implicated in a wide range of pathologies, including neurodegenerative disorders, cancer, and immune dysfunction.[7][8] Therefore, tools that can accurately quantify flux through these pathways are of critical importance in drug development and biomedical research.

This application note details the use of (1H-Indol-3-yl)methanamine-D4 (Tryptamine-D4) as a stable isotope tracer for MFA studies of the tryptophan metabolic network. We provide the scientific principles, key advantages of this tracer, and a comprehensive, field-tested protocol for its application in cell culture systems, from labeling to data analysis.

Principle of the Method

The core principle of using (1H-Indol-3-yl)methanamine-D4 lies in stable isotope tracing.[4] Tryptamine is a key intermediate in tryptophan metabolism, formed by the decarboxylation of tryptophan. When cells are supplied with Tryptamine-D4, the four deuterium atoms on the ethylamine side chain act as a stable, heavy isotopic label. This labeled tryptamine enters the metabolic network and is converted into downstream products.

Each enzymatic conversion that retains the labeled portion of the molecule will produce a metabolite with a mass four Daltons (Da) higher than its unlabeled (M+0) counterpart. By using high-resolution liquid chromatography-mass spectrometry (LC-MS), we can separate and detect both the unlabeled (endogenous) and the D4-labeled (exogenous tracer-derived) versions of each metabolite.

The relative abundance of the labeled (M+4) to the unlabeled (M+0) isotopologues provides a direct measure of the fractional contribution of the exogenous tracer to that metabolite pool.[9] This information, when integrated into computational flux models, allows for the precise calculation of reaction rates throughout the network.[3][10]

Advantages of (1H-Indol-3-yl)methanamine-D4

-

High Specificity: The D4 label is strategically placed on the methanamine group, which is retained in key downstream pathways, including the formation of indole-3-acetic acid (IAA) and other indole derivatives.

-

Clear Mass Shift: A +4 Da shift is a significant and easily resolvable mass difference in a mass spectrometer, minimizing ambiguity from naturally occurring isotopes (e.g., ¹³C).

-

Lower Background Noise: The natural abundance of deuterium is low (~0.015%), resulting in a very low natural M+4 signal and a high signal-to-noise ratio for detecting tracer incorporation.

-

Kinetic Isotope Effects: While deuterium labeling can sometimes introduce kinetic isotope effects, the C-D bonds on the ethylamine side chain are not typically broken during the primary enzymatic reactions of tryptamine's downstream metabolism (e.g., oxidation by monoamine oxidase), minimizing potential artifacts in flux calculations. Note that a slight shift in retention time for deuterated molecules is possible and should be accounted for during data analysis.[11]

Applications

The use of (1H-Indol-3-yl)methanamine-D4 is particularly suited for investigating flux through the following pathways:

-

Serotonin and Melatonin Synthesis: While tryptamine itself is not the direct precursor to serotonin in mammals (which is 5-hydroxytryptophan), this tracer can be used to study the activity of enzymes that process indoleamines.

-

Indole Alkaloid Synthesis: In plants and microorganisms, tryptamine is a central precursor to a vast array of indole alkaloids.

-

Microbial Metabolism: Quantifying the conversion of tryptamine to indole-3-acetic acid (IAA) and other indoles by gut microbiota.

-

Drug Metabolism: Assessing the activity of monoamine oxidase (MAO) and other enzymes involved in the catabolism of tryptamine and related pharmaceutical compounds.

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for a stable isotope tracing experiment in adherent mammalian cells.

PART 1: Cell Culture and Isotope Labeling

Causality: The goal of this stage is to introduce the tracer and allow the metabolic network to reach an isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time.[3][12] The duration of labeling is critical; too short, and the label won't fully incorporate, while too long may induce unintended metabolic perturbations. For many mammalian cell lines, 4-24 hours is a typical range.[12]

Materials:

-

Adherent mammalian cell line of interest (e.g., HEK293T, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Labeling medium: Complete medium supplemented with (1H-Indol-3-yl)methanamine-D4. The final concentration must be optimized but typically ranges from 10-100 µM.

-

Unlabeled control medium: Complete medium.

-

6-well cell culture plates.

-

Sterile PBS and 0.9% NaCl solution (ice-cold).

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Culture under standard conditions (e.g., 37°C, 5% CO₂). Prepare at least 3-4 replicate wells per condition (unlabeled, labeled).

-

Tracer Introduction: Once cells reach the desired confluency, aspirate the standard culture medium.

-

Washing: Gently wash the cells once with 2 mL of pre-warmed sterile PBS to remove residual medium.

-

Labeling: Add 2 mL of pre-warmed labeling medium to the designated wells and 2 mL of unlabeled control medium to control wells.

-

Incubation: Return the plates to the incubator for the predetermined labeling period (e.g., 12 hours). This time should be optimized based on the expected turnover rate of the pathways of interest.

PART 2: Metabolite Quenching and Extraction

Causality: This is the most critical step for preserving the in vivo metabolic state.[13] Metabolism is rapid, and enzymatic reactions must be halted instantly to prevent changes in metabolite levels after the experiment is terminated. This is achieved by rapid temperature drop using an ice-cold quenching solution.[14] The subsequent extraction uses a solvent system, typically a methanol/water mixture, to efficiently lyse the cells and solubilize a broad range of polar metabolites.[15][16]

Materials:

-

Quenching/Extraction Solution: 80% LC-MS grade methanol / 20% LC-MS grade water, pre-chilled to -80°C.

-

Ice-cold 0.9% NaCl solution.

-

Cell scraper.

-

Microcentrifuge tubes (1.5 mL), pre-chilled.

-

Centrifuge capable of 4°C and >15,000 x g.

Procedure:

-

Preparation: Place the cell culture plates on ice. Prepare tubes and the centrifuge. All steps must be performed as quickly as possible.

-

Quenching: Aspirate the labeling medium from the wells. Immediately wash the cell monolayer with 1.5 mL of ice-cold 0.9% NaCl to remove extracellular contaminants. Aspirate the wash solution completely.[15]

-

Extraction: Immediately add 1 mL of the -80°C quenching/extraction solution to each well.[15]

-

Harvesting: Use a cell scraper to thoroughly scrape the cells from the bottom of the well into the extraction solvent.

-

Transfer & Lyse: Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube. Vortex vigorously for 10 minutes at 4°C to ensure complete cell lysis and metabolite extraction.[15]

-

Clarification: Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. Be careful not to disturb the pellet.

-

Storage: Store the extracts at -80°C until LC-MS analysis.

PART 3: LC-MS/MS Analysis

Causality: Liquid chromatography separates the complex mixture of metabolites based on their physicochemical properties before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and measures their mass-to-charge ratio (m/z). A tandem mass spectrometer (MS/MS) is used to isolate a specific metabolite ion (a precursor ion) and fragment it, creating a unique fragmentation pattern (product ions) that provides high confidence in metabolite identification and quantification. This is often performed in Multiple Reaction Monitoring (MRM) mode for targeted analysis.[8]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Reversed-phase C18 chromatography column suitable for polar metabolites.

| LC Parameter | Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for indole compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes positive ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting compounds from the C18 column. |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale UHPLC. |

| Gradient | 5% B to 95% B over 10 min | A typical gradient to elute a wide range of polarities. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| MS Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Indoleamines readily form positive ions [M+H]⁺. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |

| Gas Temperature | 300 °C | Facilitates desolvation of droplets. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high-sensitivity, targeted quantification. |

MRM Transitions for Key Analytes: This table is illustrative. Transitions must be empirically optimized on the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Label Status |

| Tryptamine | 161.1 | 144.1 | Unlabeled (M+0) |

| Tryptamine-D4 | 165.1 | 148.1 | Labeled (M+4) |

| Indole-3-Acetic Acid | 176.1 | 130.1 | Unlabeled (M+0) |

| Indole-3-Acetic Acid-D4 | 180.1 | 134.1 | Labeled (M+4) |

| Serotonin | 177.1 | 160.1 | Unlabeled (M+0) |

PART 4: Data Analysis and Interpretation

Causality: Raw LC-MS data consists of chromatograms for each MRM transition. The area under the curve for each peak is proportional to the amount of that specific isotopologue. By comparing the peak areas of the labeled (M+4) and unlabeled (M+0) forms of a metabolite, we can calculate the fractional enrichment, which is the foundational data for flux modeling.

Procedure:

-

Peak Integration: Use instrument-specific software (e.g., Waters MassLynx, Sciex Analyst, Thermo Xcalibur) or open-source tools like MAVEN to integrate the peak areas for each targeted MRM transition in both the unlabeled control and labeled samples.

-

Natural Abundance Correction: Correct the measured isotopologue distribution for the natural abundance of heavy isotopes (primarily ¹³C). Software tools like IsoCor or AccuCor are designed for this purpose.[4]

-

Calculate Fractional Enrichment (FE): For each metabolite, calculate the FE using the corrected peak areas: FE = Area(M+4) / [Area(M+0) + Area(M+4)]

-

Flux Modeling: The calculated FE values are then used as inputs for MFA software packages (e.g., INCA, Metran, 13CFLUX2).[3] These programs use stoichiometric network models and optimization algorithms to estimate the metabolic fluxes that best explain the observed labeling patterns.

-

Interpretation: The output of the flux model is a map of reaction rates through the metabolic network. By comparing the flux maps of different experimental conditions (e.g., control vs. drug-treated), researchers can identify specific enzymatic steps or pathways that are altered, providing powerful insights into the mechanism of action or disease state.[2][17]

Visualizations

Experimental Workflow

Caption: High-level workflow for MFA using Tryptamine-D4.

Tryptophan to Indole-3-Acetic Acid Pathway

Caption: Tracing deuterium from Tryptamine-D4 into Indole-3-acetic acid.

References

-

Antoniewicz, M. R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. [Link]

-

Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]

-

NPTEL-NOC IITM. (2019). 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]

-

Wikipedia. (n.d.). Metabolic flux analysis. Wikipedia. [Link]

-

Canelas, A. B., et al. (2009). Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. PubMed. [Link]

-

Rabinowitz, J. D., & Zamboni, N. (2020). Metabolomics and isotope tracing. PubMed Central. [Link]

-

Ceccarelli, V., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. PubMed Central. [Link]

-

Zhang, Y., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. PubMed Central. [Link]

-

N-acetylaspartate pathway is a source of acetate for fatty acid biosynthesis in the developing brain. (2009). Metabolic flux analysis of mitochondrial uncoupling in 3T3-L1 adipocytes. PubMed. [Link]

-

Sellick, C. A., et al. (2015). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. ResearchGate. [Link]

-

Yu, K., et al. (2023). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. PubMed Central. [Link]

-

Kim, J., et al. (2023). Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. MDPI. [Link]

-

Kim, J., & Reed, J. L. (2020). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. eScholarship.org. [Link]

-

Yuan, T., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]

-

Antoniewicz, M. R. (2022). a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

-

Ceccarelli, V., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. ResearchGate. [Link]

-

Sapcariu, S. (2021). Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python. Protocols.io. [Link]

-

Dhakal, P. (2024). Experimental Metabolic Flux Analysis (MFA). Microbiology with Prabhat Dhakal. [Link]

-

Dean, J., & Reddy, P. (2013). Towards dynamic metabolic flux analysis in CHO cell culture. ResearchGate. [Link]

-

JoVE. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. JoVE. [Link]

-

Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. Princeton University. [Link]

-

Waters Corporation. (n.d.). MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. Waters Corporation. [Link]

-

Dietmair, S., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Laboratory for Bioanalytical Spectroscopy. [Link]

-

Wiechert, W., & Nöh, K. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Ingenta Connect. [Link]

Sources

- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]

- 5. 13C Metabolic Flux Analysis: From the Principle to Recent Applica...: Ingenta Connect [ingentaconnect.com]

- 6. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. mdpi.com [mdpi.com]

- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 13. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]

- 14. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rockefeller.edu [rockefeller.edu]

- 16. biospec.net [biospec.net]

- 17. Metabolic flux analysis of mitochondrial uncoupling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving signal-to-noise ratio for trace amine analysis with D4 standards

Welcome to the technical support center for trace amine analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving a high signal-to-noise (S/N) ratio when using D4-labeled internal standards. Here, you will find scientifically grounded, field-proven insights to troubleshoot and resolve common challenges in your LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: I'm using a D4-labeled internal standard, but my signal-to-noise ratio is still poor. Isn't the internal standard supposed to correct for this?

A: This is a common and important question. While a deuterated internal standard (IS) is the gold standard for quantitative bioanalysis, its primary role is to correct for variability during sample preparation (e.g., extraction recovery) and instrument response (e.g., injection volume variations and ion suppression).[1][2][3] It corrects for these issues because it is chemically almost identical to the analyte and should, in theory, be affected by these factors in the same way.[3]

However, an internal standard cannot fix a fundamentally noisy baseline or an inherently weak analyte signal. The signal-to-noise ratio (S/N) is a measure of the analyte's signal intensity relative to the background noise.[4] If the background noise is excessively high or the analyte signal is suppressed for reasons the IS cannot compensate for, the S/N ratio will be low. Think of it this way: the IS ensures the ratio of analyte to IS is accurate, but if both signals are lost in a sea of noise, that ratio is meaningless.

Q2: What are the most likely sources of high background noise in my trace amine analysis?

A: High background noise is a frequent culprit for poor S/N. The sources can be multifaceted, but common causes include:

-

Contaminated Solvents and Reagents: Even LC-MS grade solvents can sometimes contain impurities that contribute to a high baseline.[5] Mobile phase additives, if not of high purity or if allowed to grow microbes, can also be a significant source of noise.

-

System Contamination: Buildup of contaminants in the LC system, ion source, or mass spectrometer optics can lead to elevated background noise and signal interferences.[6] This can be from previous samples (carryover) or from the general lab environment.

-

Matrix Effects: Components of your sample matrix (e.g., salts, phospholipids, proteins) can co-elute with your analyte and create a high chemical background, even if they don't directly suppress the analyte's signal.[7]

-

Electronic Noise: Issues with the detector or other electronic components can also manifest as a noisy baseline.